Product packaging for Benzodiazepine(Cat. No.:CAS No. 1898-12-6)

Benzodiazepine

Cat. No.: B1179442
CAS No.: 1898-12-6
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Description

Benzodiazepine is a core chemical structure of significant research interest, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system . By binding to a site at the interface of the α and γ subunits of the GABA-A receptor, this class of compounds enhances the inhibitory effect of the GABA neurotransmitter, leading to increased chloride ion influx and neuronal hyperpolarization . This mechanism is fundamental to studying sedation, anxiolysis, muscle relaxation, and anticonvulsant activity . In the research laboratory, this compound and its analogs are invaluable tools for investigating the pharmacology of GABAergic systems, studying the treatment of neurological and psychiatric disorders such as anxiety and panic disorders, and exploring the mechanisms of epilepsy and insomnia . Researchers also utilize these compounds to probe the relationship between receptor subunit composition and physiological effects, given the distinct roles of receptors containing α1 (sedative) and α2 (anxiolytic) subunits . The pharmacokinetic profiles of different benzodiazepines, including their varying half-lives (short, intermediate, and long-acting) and the presence of active metabolites, provide a broad scope for metabolic and toxicological studies . This product is provided For Research Use Only. It is strictly not intended for any human or veterinary diagnostic or therapeutic applications, nor for personal use .

Properties

CAS No.

1898-12-6

Molecular Formula

CrH8Na2O8

Origin of Product

United States

Molecular and Cellular Pharmacology of Benzodiazepines

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Complex

GABA-A receptors are the principal mediators of fast inhibitory synaptic transmission in the central nervous system. nih.govresearchgate.netfrontiersin.org They are ligand-gated ion channels that, upon activation by GABA, increase the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. frontiersin.orgwikipedia.orgfrontiersin.org

Structural Composition of GABA-A Receptors

GABA-A receptors are complex macromolecular structures embedded within the neuronal membrane. nih.gov Their specific composition dictates their functional and pharmacological properties. researchgate.netfrontiersin.orgtandfonline.com

The subunits share a common structural topology, each consisting of a large N-terminal extracellular domain, four transmembrane domains (TM1-TM4), a major intracellular domain between TM3 and TM4, and a short C-terminal domain. nih.govresearchgate.net The TM2 domain is believed to line the central chloride channel pore. nih.govresearchgate.net

The genes encoding GABA-A receptor subunits are organized in clusters on human chromosomes, including chromosomes 4, 5, 15, and X. nih.govresearchgate.net

Here is a table summarizing the subunit diversity:

Subunit TypeNumber of Isoforms
Alpha (α)6 (α1-6)
Beta (β)3 (β1-3)
Gamma (γ)3 (γ1-3)
Rho (ρ)3 (ρ1-3)
Delta (δ)1
Epsilon (ε)1
Pi (π)1
Theta (θ)1

While the potential for subunit combinations is vast, only a limited number of distinct functional GABA-A receptor subtypes are commonly found in vivo. exonpublications.com The most prevalent subtype in the mammalian brain is a pentamer typically composed of two α subunits, two β subunits, and one γ subunit, often with a stoichiometry of 2α:2β:1γ. nih.govresearchgate.netwikipedia.orgtandfonline.comexonpublications.comresearchgate.netmedsci.org The γ2 subunit is particularly common, being present in approximately 75-80% of all GABA-A receptors. researchgate.net

Different subunit combinations confer distinct pharmacological and physiological properties to the receptor. nih.govfrontiersin.orgtandfonline.comexonpublications.com This subunit-dependent heterogeneity allows for a diversity of inhibitory signaling throughout the brain. frontiersin.orgwilliams.edu For instance, receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ subunits, are generally sensitive to classical 1,4-benzodiazepines. wikipedia.orgfrontiersin.org Conversely, receptors containing α4 or α6 subunits are typically insensitive to classical benzodiazepines but can be modulated by other compounds like neurosteroids and alcohol. nih.govwikipedia.org

The specific subunit composition also influences the receptor's localization and the type of inhibition it mediates. GABA-A receptors containing α1-3, β1-3, and γ2 subunits are primarily localized at postsynaptic sites and are involved in mediating transient, or phasic, inhibition. nih.govfrontiersin.orgexonpublications.com These receptors have a lower affinity for GABA but exhibit rapid desensitization. frontiersin.orgexonpublications.com In contrast, receptors containing α4-6, β2/3, and δ subunits are often found at extrasynaptic sites and mediate persistent, or tonic, inhibition. nih.govfrontiersin.orgexonpublications.com These extrasynaptic receptors typically have a higher affinity for GABA and show slower desensitization. frontiersin.orgexonpublications.com

The functional properties influenced by subunit composition include agonist binding affinity, channel kinetics, conductance, and sensitivity to various modulators. williams.eduexonpublications.com

Here is a table illustrating some common subunit combinations and associated characteristics:

Common Subunit CombinationTypical LocalizationType of InhibitionBenzodiazepine (B76468) Sensitivity
2α, 2β, 1γ (e.g., α1β2γ2)PostsynapticPhasicSensitive (for α1,2,3,5)
2α, 2β, 1δ (e.g., α4β2δ)ExtrasynapticTonicInsensitive (for α4,6)

Allosteric Modulation Mechanism

Benzodiazepines bind to a specific site on the GABA-A receptor that is distinct from the GABA binding site. benzoinfo.comwikipedia.orgfrontiersin.org This site is located at the interface between an alpha (α) and a gamma (γ) subunit, typically the γ2 subunit. wikipedia.orgplos.orgguidetopharmacology.orgresearchgate.net Binding to this allosteric site does not directly activate the channel but rather potentiates the effects of GABA. mdpi.compatsnap.comresearchgate.net

Potentiation of GABA-Mediated Chloride Ion Flux

The primary outcome of this compound binding is the potentiation of GABA-mediated chloride ion flux across the neuronal membrane. acs.orgpatsnap.com When a this compound is bound to its allosteric site, it increases the efficiency with which GABA opens the chloride channel. patsnap.comwikipedia.orgresearchgate.net This leads to a more pronounced influx of negatively charged chloride ions, resulting in enhanced neuronal hyperpolarization and increased inhibition of the target neuron. benzoinfo.compatsnap.comwikipedia.org This potentiation is particularly evident at sub-saturating concentrations of GABA, where the this compound enhances the receptor's response to the available neurotransmitter. mdpi.com

Impact on Chloride Channel Opening Frequency

Benzodiazepines are understood to potentiate GABA-A receptor function primarily by increasing the frequency of chloride channel opening in the presence of GABA. wikipedia.orgfrontiersin.orgnih.gov This contrasts with other positive allosteric modulators like barbiturates, which primarily increase the duration of channel opening. wikipedia.orgfrontiersin.orgnih.gov Research using techniques such as patch clamp recording has investigated this effect. nih.gov Studies suggest that benzodiazepines increase the receptor's affinity for GABA by decreasing the unbinding rate of GABA. nih.gov This mechanism is predicted to increase opening frequency under conditions mimicking extrasynaptic activation (prolonged exposure to sub-saturating GABA) but may increase the number of openings rather than the frequency under conditions mimicking synaptic activation (transient exposure to high GABA concentrations). nih.gov

Conformational Dynamics of Receptor Activation

This compound binding induces conformational changes within the GABA-A receptor complex that facilitate the action of GABA. researchgate.netgenesispub.orgpharmgkb.orglakeforest.edu While the precise details of these conformational dynamics are still being elucidated, studies suggest that benzodiazepines stabilize a conformation of the receptor where GABA has a higher affinity. wikipedia.orggenesispub.org These conformational changes are initiated upon binding to the α+/γ− subunit interface in the extracellular domain and are thought to extend into the transmembrane domain, influencing the channel gate. genesispub.orgpharmgkb.orglakeforest.edu Cryo-electron microscopy studies have provided structural insights, suggesting that this compound binding may stabilize a more compact, activated conformation of the receptor, thereby promoting channel opening upon GABA binding. mdpi.comlakeforest.edu

GABA-A Receptor Subtype Specificity and Ligand Interactions

The GABA-A receptor is a diverse family of receptors, with heterogeneity arising from the assembly of different subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3). sigmaaldrich.comwikipedia.orgguidetopharmacology.orgmeduniwien.ac.at The specific subunit composition of a GABA-A receptor pentamer dictates its pharmacological properties, including its sensitivity to benzodiazepines. mdpi.comsigmaaldrich.comwikipedia.orgguidetopharmacology.org

Differential Affinity for Alpha Subunit Isoforms (e.g., α1, α2, α3, α5)

Classical benzodiazepines, such as diazepam, primarily bind with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a beta (β) and a gamma (γ2) subunit. sigmaaldrich.comwikipedia.orgplos.orgguidetopharmacology.orgplos.orgpnas.org Receptors containing α4 or α6 subunits are generally insensitive to classical 1,4-benzodiazepines. mdpi.comwikipedia.orgguidetopharmacology.org This differential affinity is largely determined by a single amino acid residue, a histidine, present in α1, α2, α3, and α5 subunits at a position homologous to α1H101, which is crucial for high-affinity this compound binding. mdpi.complos.org In α4 and α6 subunits, an arginine residue is found at the homologous position, rendering these receptors insensitive to classical benzodiazepines. mdpi.complos.org

Table 1: this compound Sensitivity of GABA-A Receptor Alpha Subunit Isoforms

Alpha Subunit IsoformSensitivity to Classical BenzodiazepinesKey Residue (homologous to α1H101)
α1SensitiveHistidine
α2SensitiveHistidine
α3SensitiveHistidine
α4InsensitiveArginine
α5SensitiveHistidine
α6InsensitiveArginine

Note: Sensitivity requires co-assembly with beta and gamma (typically γ2) subunits.

Different this compound ligands can exhibit varying affinities and efficacies across these sensitive alpha subunit-containing receptor subtypes. For example, zolpidem shows higher affinity for α1-containing receptors compared to α2, α3, or α5. plos.orgpnas.orgnih.gov This differential binding profile contributes to the varied pharmacological effects observed with different benzodiazepines.

Implications of Subunit-Selective Ligand Binding for Receptor Function

The differential affinity and efficacy of this compound site ligands for specific alpha subunit-containing GABA-A receptor subtypes have significant implications for receptor function and ultimately, behavioral effects. Research using subunit-selective ligands and genetically modified animals has helped to delineate the roles of different subtypes. plos.orgmeduniwien.ac.atplos.orgpnas.org

Studies suggest that α1-containing GABA-A receptors are primarily involved in the sedative, hypnotic, and anterograde amnesic effects of benzodiazepines. plos.orgplos.orgpnas.orgmeduniwien.ac.at In contrast, α2- and α3-containing receptors appear to mediate the anxiolytic and muscle-relaxant properties. plos.orgplos.orgpnas.orgmeduniwien.ac.at The α5-containing receptors have been implicated in cognitive functions, particularly learning and memory, and may contribute to the amnesic effects and potentially tolerance development to sedation. plos.orgplos.orgpnas.orgmeduniwien.ac.atnih.gov

Table 2: Proposed Functional Correlates of this compound Binding to Specific Alpha Subunit-Containing GABA-A Receptors

Alpha Subunit IsoformProposed Primary Functional Contribution (this compound Effects)
α1Sedation, Hypnosis, Anterograde Amnesia, partly Anticonvulsant
α2Anxiolysis, Muscle Relaxation
α3Anxiolysis, Muscle Relaxation, partly Anticonvulsant
α5Learning and Memory, Anterograde Amnesia, Tolerance to Sedation

Note: These are proposed primary contributions; overlap and context-dependency exist. plos.orgpnas.orgmeduniwien.ac.at

The development of ligands with selectivity for specific alpha subunit subtypes is an active area of research, aiming to develop compounds that retain desired therapeutic effects while minimizing undesirable side effects associated with non-selective benzodiazepines. frontiersin.orgmeduniwien.ac.atplos.org

Intracellular Signaling Cascades Mediated by this compound-GABA-A Receptor Activation

Activation of GABAA receptors by benzodiazepines can trigger a variety of intracellular events, although the precise mechanisms and their consequences, especially in the context of chronic exposure and the development of tolerance, are still areas of active research. frontiersin.orgconicet.gov.ar

One significant aspect of intracellular signaling involves protein phosphorylation. The large intracellular loop between transmembrane domains 3 and 4 of each GABAA receptor subunit contains sites that can be phosphorylated by multiple kinases. conicet.gov.ar Alterations in the phosphorylation state of GABAA receptors are suggested to contribute to changes in receptor function and may play a role in the development of tolerance to benzodiazepines. conicet.gov.ar Studies have demonstrated that protein kinases mediate some effects of prolonged this compound treatment on GABAA receptor functions. conicet.gov.ar For instance, chronic diazepam treatment in rats was associated with increased phosphorylation of the cortical GABAA receptor γ2 subunit at serine 327. conicet.gov.ar Additionally, prolonged exposure to GABA, which is potentiated by benzodiazepines, can lead to uncoupling of GABA/benzodiazepine site interactions, a process that involves the activation of protein kinase A (PKA) and protein kinase C (PKC) cascades and is accompanied by increased phosphorylation of the GABAA receptor γ2 subunits at serine residues by PKC. conicet.gov.ar

Calcium signaling also appears to be involved in the intracellular cascades downstream of this compound-GABAA receptor activation, particularly with chronic exposure. Prolonged this compound exposure can stimulate calcium influx through L-type voltage-gated calcium channels (L-VGCCs). conicet.gov.ar This increased intracellular calcium can, in turn, activate signaling cascades. conicet.gov.ar For example, the diazepam-induced downregulation of the α1 subunit of the GABAA receptor has been shown to be dependent on calcium influx from the extracellular space and involves the activation of PKA. nih.gov This signaling pathway also includes the activation of transcription factors like the cAMP-response element-binding protein (CREB) and the inducible cAMP early repressor (ICER), suggesting a link to transcriptional regulation of GABAA receptor subunit genes. nih.gov

Furthermore, this compound activation of GABAA receptors can influence receptor trafficking and localization, processes mediated by interactions with intracellular proteins. GABAA receptors constitutively undergo lateral diffusion in the neuronal membrane and are trapped at synapses through interactions with scaffolding proteins like gephyrin. nih.govfrontiersin.org this compound ligands can modulate GABAA receptor-mediated neurotransmission by altering the diffusion and clustering of the receptor at inhibitory synapses. conicet.gov.ar Prolonged diazepam treatment has been shown to enhance lysosomal targeting of surface GABAARs and increase their accumulation in vesicular compartments. frontiersin.org This reduction in total γ2 subunit and full-length gephyrin levels occurred alongside enhanced γ2 subunit ubiquitination. frontiersin.org

Research findings highlight the complexity of these intracellular signaling events. For example, microarray analysis following acute diazepam administration in mice identified changes in the transcription profile of genes including calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). conicet.gov.arpnas.org CaMKII can regulate GABAA receptor-mediated chloride currents, and its activation has been shown to enhance this compound binding. nih.govmdpi.com

Studies have also indicated that this compound exposure can affect the interaction of GABAA receptors with various intracellular proteins involved in signaling pathways. For instance, diazepam treatment increased the association of γ2-containing GABAARs with proteins involved in 14-3-3 mediated signaling and RhoA signaling pathways, while decreasing interaction with proteins in EIF2 and sirtuin signaling pathways. frontiersin.org

The following table summarizes some of the intracellular signaling components and processes influenced by this compound-GABAA receptor activation:

Intracellular Signaling Component/ProcessEffect of this compound-GABAAR Activation (primarily with prolonged exposure)Related Research Findings
Protein Phosphorylation (e.g., PKA, PKC)Altered phosphorylation state of GABAAR subunits (e.g., γ2 at Ser327). conicet.gov.arconicet.gov.ar Involvement in uncoupling of GABA/benzodiazepine sites. conicet.gov.arChronic diazepam increased γ2 phosphorylation at Ser327. conicet.gov.ar GABA-induced uncoupling involves PKA and PKC activation and γ2 phosphorylation. conicet.gov.ar
Calcium Signaling (via L-VGCCs)Increased intracellular calcium influx. conicet.gov.ar Activation of downstream cascades like PKA. nih.govProlonged benzodiazepines stimulate calcium influx through L-VGCCs. conicet.gov.ar Diazepam-induced α1 downregulation depends on calcium influx and PKA activation. nih.gov
Receptor Trafficking and InternalizationEnhanced lysosomal targeting and accumulation in vesicles. frontiersin.org Altered diffusion and clustering at synapses. conicet.gov.arnih.govDiazepam treatment increased γ2 ubiquitination and lysosomal targeting. frontiersin.org Diazepam stabilizes synaptic GABAARs. nih.gov
Interaction with Scaffolding/Associated Proteins (e.g., Gephyrin, GABARAP)Changes in levels and interactions with GABAARs. frontiersin.orgfrontiersin.orgDiazepam reduced total gephyrin levels. frontiersin.org GABARAP involved in intracellular transport. qiagen.comwikipathways.org
Activation of Transcription Factors (e.g., CREB, ICER)Involvement in transcriptional regulation of GABAAR subunits. nih.govDiazepam-induced α1 downregulation involves CREB-ICER pathway. nih.gov
Modulation of Protein Kinases (e.g., CaMKIIα, ERK)Changes in expression or activity. frontiersin.orgconicet.gov.arAcute diazepam decreased CaMKIIα transcripts. conicet.gov.arpnas.org Diazepam inactivated ERK. frontiersin.org
Influence on Other Signaling Pathways (e.g., 14-3-3, RhoA)Altered association of GABAARs with proteins in these pathways. frontiersin.orgDiazepam increased association with 14-3-3 and RhoA pathway proteins. frontiersin.org

This table summarizes some key findings regarding the intracellular signaling cascades and related cellular processes influenced by this compound-GABAA receptor activation. It is important to note that many of these findings are associated with prolonged exposure and may reflect adaptive changes contributing to phenomena like tolerance.

Neurobiological Mechanisms of Benzodiazepine Action

Effects on Neuronal Excitability and Synaptic Transmission

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. nih.gov They bind to a specific site on the receptor, distinct from the GABA binding site, which induces a conformational change that increases the affinity of the receptor for GABA. nih.govsynchrotron-soleil.fr This enhanced binding of GABA leads to a more frequent opening of the associated chloride ion channel. wikipedia.orgjove.com

The influx of negatively charged chloride ions into the neuron, facilitated by the opening of the GABA-A receptor channel, causes the neuronal membrane to become more negative, a state known as hyperpolarization. youtube.comyoutube.com This hyperpolarized state moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus making the neuron less excitable. youtube.comyoutube.com The increased chloride influx potentiated by benzodiazepines leads to a greater hyperpolarization, thereby enhancing the inhibitory effect of GABA. youtube.com

Regional Distribution of Benzodiazepine-Sensitive GABA-A Receptors in the Central Nervous System

The effects of benzodiazepines are not uniform throughout the CNS, which is due to the differential distribution of various GABA-A receptor subtypes. nih.govcambridge.org GABA-A receptors are pentameric structures composed of different subunit combinations, with the most common being two α, two β, and one γ subunit. nih.govnih.gov This compound (B76468) sensitivity is conferred by the presence of specific α (α1, α2, α3, and α5) and γ subunits. nih.govnih.gov The specific subunit composition of the receptor influences its pharmacological properties and its localization within different brain regions. nih.gov

This compound-sensitive GABA-A receptors are densely expressed in the cerebral cortex and limbic system, areas of the brain that are critically involved in cognition, emotion, and memory. nih.govjneurosci.org The BZ2 receptors, which are highly concentrated in the limbic system, are believed to mediate the anxiolytic effects of benzodiazepines. nih.gov Research indicates that benzodiazepines enhance inhibitory processes in various cortical and limbic structures, including the hippocampus, which is crucial for memory formation. nih.gov This action in the limbic system contributes to the calming effects of these drugs. nursingcenter.com

The basal ganglia and the mesolimbic reward pathway, which includes the ventral temental area (VTA) and the nucleus accumbens (NAc), are also modulated by benzodiazepines. nih.govnih.gov GABA-A receptors containing α2 subunits are densely expressed in the medium spiny neurons of the nucleus accumbens. nih.gov Studies have shown that benzodiazepines can influence dopamine (B1211576) release in the nucleus accumbens. acs.orgnih.gov Some research suggests that benzodiazepines disinhibit VTA dopaminergic neurons by potentiating GABAergic transmission onto inhibitory interneurons, leading to an increase in dopamine release in the NAc. nih.govnih.gov This modulation of the reward system may contribute to the reinforcing properties of benzodiazepines. sciencedaily.com

This compound-sensitive GABA-A receptors are also present in the spinal cord and various brainstem nuclei. jneurosci.orgnih.gov In the spinal cord, benzodiazepines enhance presynaptic inhibition, which contributes to their muscle relaxant effects. nih.govphysio-pedia.com The myorelaxant properties are thought to be mediated by α2-containing receptors. nih.gov Benzodiazepines also act on brainstem nuclei that are involved in the regulation of arousal and sleep. nih.gov

This compound Influence on Neurotransmitter Systems Beyond GABA

Benzodiazepines exert a complex and region-specific influence on the dopaminergic system, which is crucial for reward, motivation, and motor control. The predominant effect is an increase in the firing rate of dopamine neurons in the ventral tegmental area (VTA). frontiersin.orglastresortrecovery.com This occurs through a process of disinhibition. Benzodiazepines, by enhancing the action of GABA on inhibitory interneurons within the VTA, reduce the tonic inhibition of these interneurons on dopamine neurons. frontiersin.org The result is an increased firing of dopaminergic neurons, leading to elevated dopamine levels in projection areas like the nucleus accumbens. lastresortrecovery.com This mechanism is thought to underlie the rewarding and addictive properties of benzodiazepines. nih.gov

Research has shown that this disinhibition is specifically mediated by α1-containing GABA-A receptors on the VTA interneurons. nih.gov For instance, a single in vivo administration of this compound agonists like diazepam and zolpidem can induce a lasting modulation of glutamatergic transmission onto VTA dopamine neurons, a form of synaptic plasticity also observed with other drugs of abuse. nih.govresearchgate.net

Conversely, in the striatum, benzodiazepines can have an inhibitory effect on dopamine release. Studies have demonstrated that diazepam can decrease the amplitude of dopamine release in the nucleus accumbens. biorxiv.orgnih.govnih.gov This is achieved through the potentiation of GABA-A receptors located directly on the axons of dopamine neurons. biorxiv.org The activation of these axonal receptors leads to a decrease in the axon's input resistance, causing shunting inhibition and ultimately reducing the amount of dopamine released per action potential. biorxiv.org

Interactive Table 1: Effects of Benzodiazepines on the Dopaminergic System

Compound Brain Region Effect on Dopamine Neurons/Release Primary Mechanism
Diazepam Ventral Tegmental Area (VTA) Increased firing rate Disinhibition via GABAergic interneurons frontiersin.org
Zolpidem Ventral Tegmental Area (VTA) Induces synaptic plasticity (LTP) Disinhibition via GABAergic interneurons nih.govnih.gov
Diazepam Nucleus Accumbens / Striatum Decreased amplitude of dopamine release Potentiation of axonal GABA-A receptors biorxiv.orgresearchgate.netresearchgate.net

Benzodiazepines also modulate noradrenergic and serotonergic pathways, which are integral to arousal, mood, and anxiety.

Noradrenergic System: The activity of noradrenergic neurons, primarily located in the locus coeruleus (LC), is generally suppressed by benzodiazepines. This is consistent with the anxiolytic and sedative effects of these drugs, as the LC-norepinephrine system is heavily implicated in stress and arousal. elifesciences.orgelifesciences.org Benzodiazepines can decrease the firing rate of LC neurons. nih.gov This inhibitory effect is believed to be mediated by the potentiation of local GABAergic inputs to the LC. Human locus coeruleus neurons express the necessary GABA-A receptor subunits (including the γ2 subunit) to form this compound-sensitive receptors. nih.gov

Serotonergic System: The interaction between benzodiazepines and the serotonergic system, with cell bodies mainly in the dorsal raphe nucleus (DRN), is intricate. frontiersin.org The primary action appears to be an indirect reduction of serotonergic activity. researchgate.net GABAergic neurons provide significant inhibitory input to the serotonin (B10506) neurons of the DRN. nih.gov By enhancing this GABAergic inhibition, benzodiazepines can decrease the firing rate of serotonin neurons, thereby reducing serotonin release in projection areas like the hippocampus and amygdala. researchgate.netnih.gov This reduction in serotonergic transmission is thought to contribute to the anxiolytic effects of benzodiazepines, as some theories of anxiety implicate hyperactive serotonergic circuits. researchgate.net

Interactive Table 2: this compound Interactions with Noradrenergic and Serotonergic Systems

Neurotransmitter System Primary Nucleus Effect of Benzodiazepines Circuit-Level Mechanism
Noradrenergic Locus Coeruleus (LC) Decreased neuronal firing Potentiation of local GABAergic inhibition onto LC neurons nih.govnih.gov

Synaptic Plasticity and Long-Term Potentiation/Depression in Response to this compound Exposure

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Benzodiazepines have significant effects on these processes, most notably on long-term potentiation (LTP), a cellular correlate of memory formation.

In brain regions critical for explicit memory, such as the hippocampus and piriform cortex, benzodiazepines consistently block the induction of LTP. nih.govnih.gov This effect is considered a key mechanism underlying the anterograde amnesia associated with these drugs. The blockade of LTP is a direct consequence of enhanced GABA-A receptor-mediated inhibition, which raises the threshold for the postsynaptic depolarization required to trigger LTP. nih.gov Different benzodiazepines may interfere with LTP through slightly different mechanisms. For example, diazepam appears to disrupt the initial triggering of LTP, whereas triazolam seems to interfere with the later stabilization phase, causing an induced potentiation to decay rapidly. nih.gov

In stark contrast to the effects in the hippocampus, benzodiazepines can induce LTP in the VTA. nih.gov As mentioned previously, the disinhibition of VTA dopamine neurons by benzodiazepines leads to a strengthening of glutamatergic synapses onto these neurons. nih.govnih.gov This form of synaptic plasticity is a common feature of addictive drugs and is believed to be a crucial early step in the neuroadaptations that lead to addiction. nih.govnih.gov

Long-term exposure to benzodiazepines can lead to more profound structural changes in synaptic architecture. Recent animal studies have revealed that chronic administration of diazepam can lead to a loss of synapses. dzne.deizb-online.descitechdaily.com This effect is not mediated by the classical GABA-A receptors but by the binding of benzodiazepines to the translocator protein (TSPO) on microglia, the brain's resident immune cells. dzne.deizb-online.denihr.ac.uknih.gov This binding activates the microglia, causing them to excessively engulf and eliminate synaptic elements, a process that leads to cognitive impairments. dzne.descitechdaily.comnihr.ac.uk Importantly, this synapse loss was found to be reversible after discontinuation of the drug. dzne.descitechdaily.com

Interactive Table 3: Effects of Benzodiazepines on Synaptic Plasticity

Brain Region Type of Plasticity Effect Proposed Mechanism
Hippocampus Long-Term Potentiation (LTP) Inhibition/Blockade Enhanced GABAergic inhibition prevents necessary postsynaptic depolarization nih.govnih.gov
Piriform Cortex Long-Term Potentiation (LTP) Inhibition/Blockade Enhanced GABAergic inhibition nih.gov
Ventral Tegmental Area (VTA) Long-Term Potentiation (LTP) Induction Disinhibition of dopamine neurons, strengthening glutamatergic inputs nih.govnih.gov

Medicinal Chemistry and Structure Activity Relationships Sar of Benzodiazepines

Core Benzodiazepine (B76468) Scaffold Analysis

The fundamental structure of a this compound consists of a bicyclic heterocyclic system. chemisgroup.us This core is the foundation upon which all derivatives are built and is essential for their interaction with the GABA-A receptor.

The characteristic this compound structure arises from the fusion of a benzene ring (Ring A) to a seven-membered diazepine ring (Ring B). tandfonline.comresearchgate.net This fusion creates a unique, semi-rigid three-dimensional conformation that is crucial for receptor binding. The diazepine ring, containing two nitrogen atoms, is not planar and can exist in two energetically preferred boat-like conformations that rapidly interconvert. quora.com The specific conformation adopted upon binding to the receptor is a key determinant of the compound's activity. quora.com

The placement of the two nitrogen atoms within the seven-membered diazepine ring gives rise to different positional isomers, with 1,4-benzodiazepines and 1,5-benzodiazepines being the most significant in medicinal chemistry. chemisgroup.usresearchgate.net

1,4-Benzodiazepines: This is the most common and extensively studied class, forming the structural basis for drugs like Diazepam. isca.me The nitrogen atoms are located at positions 1 and 4 of the diazepine ring. egpat.com This arrangement results in a weakly basic imine group in many classical benzodiazepines. nih.govresearchgate.net

1,5-Benzodiazepines: In this isomer, the nitrogen atoms are at positions 1 and 5. An example of a drug with this structure is Clobazam. nih.gov Structurally, 1,5-benzodiazepines like Clobazam differ from 1,4-benzodiazepines like Diazepam in terms of basicity, lipophilicity, and electronic charge distribution. nih.govresearchgate.net For instance, the imine function in Diazepam is more lipophilic than the corresponding carboxamide group in Clobazam. nih.govresearchgate.net These chemical differences influence their pharmacological profiles.

Key Substituent Effects on Pharmacological Activity and Receptor Binding

The pharmacological profile of a this compound is heavily influenced by the nature and position of various substituents on its core scaffold. Structure-activity relationship studies have identified several key positions where modifications can dramatically alter binding affinity and efficacy at the GABA-A receptor.

Position 7 on the benzene ring (Ring A) is a critical determinant of a this compound's potency. egpat.com

High Activity: The presence of an electron-withdrawing group at this position is essential for high anxiolytic activity. tsijournals.comslideshare.net Common examples of such groups include halogens (e.g., chlorine in Diazepam, Lorazepam, and Clonazepam) or a nitro group (e.g., Nitrazepam). tsijournals.comyoutube.comresearchgate.net These groups enhance the binding affinity of the molecule to the this compound binding site on the GABA-A receptor. researchgate.net

Reduced or Lost Activity: Conversely, the introduction of electron-donating groups (e.g., methyl, methoxy) or substitution at any other position on Ring A (i.e., positions 6, 8, or 9) generally leads to a significant decrease or complete loss of activity. tsijournals.comyoutube.com

The substituent at position 2 of the diazepine ring (Ring B) plays a crucial role in the interaction with the receptor.

Optimal Activity: A carbonyl (C=O) group at position 2 is considered necessary for optimal binding and pharmacological activity. slideshare.netyoutube.com This feature is present in the vast majority of clinically used benzodiazepines, which are often classified as ketone derivatives (ending in "-azepam"). nih.gov The oxygen atom of the carbonyl group is believed to act as a hydrogen bond acceptor, facilitating a strong interaction with the receptor.

Reduced Activity: Reduction of the carbonyl group significantly diminishes the binding affinity and, consequently, the activity of the compound. tsijournals.com

Modifications at other positions on the this compound scaffold also have well-defined effects on activity.

Position 1: A small alkyl substituent, such as a methyl group, at the N-1 position can increase the potency and activity. tsijournals.comslideshare.net However, larger substituents are detrimental, with bulky groups like tert-butyl leading to inactivity. tsijournals.com

Position 3: The introduction of a hydroxyl (-OH) group at position 3 generally results in compounds with lower activity. tsijournals.comslideshare.net However, this modification also creates more polar molecules that are metabolized more quickly, leading to a shorter duration of action, as seen in drugs like Oxazepam and Lorazepam. youtube.com

Position 4: The double bond between positions 4 and 5 (the 4,5-imine bond) is important for activity. Saturation of this double bond, meaning its reduction to a single bond, significantly reduces or abolishes the compound's affinity for the receptor. tsijournals.comslideshare.netyoutube.com

Position 5: A phenyl group at position 5 is optimal for activity. egpat.com Substitutions on this phenyl ring can further modulate activity:

Electron-withdrawing substituents (e.g., chlorine, fluorine) at the ortho (2') or di-ortho (2', 6') positions of the phenyl ring can increase activity. tsijournals.com

Substitutions at the meta (3') or para (4') positions of the phenyl ring typically decrease activity. tsijournals.comyoutube.com

Positions 6, 8, and 9: As mentioned previously, any substitution at these positions on the benzene ring is generally unfavorable and leads to a marked decrease in pharmacological activity. tsijournals.comyoutube.com

Interactive Data Table: Summary of this compound Structure-Activity Relationships

PositionRequired/Optimal FeatureEffect of Modification
1 Small alkyl group (e.g., -CH₃)Increases activity. Larger groups decrease activity.
2 Carbonyl group (C=O)Essential for activity. Reduction of this group decreases binding affinity.
3 Hydrogen or Hydroxyl group (-OH)-OH group decreases activity but leads to faster metabolism and shorter action.
4-5 Unsaturation (double bond)Saturation of the double bond reduces or abolishes activity.
5 Phenyl ringOptimal for activity. Ortho-substituents on this ring can increase activity.
6 UnsubstitutedSubstitution decreases activity.
7 Electron-withdrawing group (e.g., -Cl, -NO₂)Essential for high potency. Electron-donating groups decrease activity.
8 UnsubstitutedSubstitution decreases activity.
9 UnsubstitutedSubstitution decreases activity.

Role of Lipophilicity in Pharmacological Properties

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of benzodiazepines. This property governs the absorption, distribution, metabolism, and excretion (ADME) profile of these drugs, ultimately dictating their onset and duration of action.

A crucial aspect of this compound pharmacology is their ability to cross the blood-brain barrier (BBB) to exert their effects on the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The capacity of a this compound to diffuse from the blood into the brain is more closely associated with its lipid solubility than with its specific binding affinity to receptors. nih.gov Highly lipophilic benzodiazepines readily partition into the lipid-rich environment of the CNS and adipose tissue. nih.govbenzoreform.org This rapid penetration of the BBB leads to a faster onset of clinical effects. nih.gov

For instance, midazolam, one of the most lipophilic benzodiazepines at physiological pH, demonstrates rapid absorption and crossing of the blood-brain barrier, which accounts for its swift onset of action. nih.gov Conversely, less lipophilic agents exhibit a slower onset. The volume of distribution (Vd) of benzodiazepines, a measure of how widely a drug is distributed in the body's tissues rather than the plasma, is also significantly correlated with lipophilicity. researchgate.net

The relationship between lipophilicity and pharmacological activity is not always linear. While a certain degree of lipophilicity is essential for BBB penetration, excessive lipophilicity can lead to increased binding to plasma proteins and peripheral tissues, which can reduce the concentration of the free drug available to act on CNS receptors. researchgate.net Furthermore, highly lipophilic compounds can be more susceptible to metabolism by cytochrome P450 enzymes, potentially leading to faster clearance. researchgate.netnih.gov Therefore, an optimal range of lipophilicity is crucial for achieving the desired therapeutic effect.

The following table illustrates the relationship between the lipophilicity (expressed as the logarithm of the octanol-water partition coefficient, LogP) and the onset of action for several common benzodiazepines.

This compoundLogPOnset of Action
Diazepam2.82Fast
Midazolam3.95Very Fast
Lorazepam2.39Intermediate
Oxazepam2.24Slow

Note: LogP values are approximate and can vary slightly depending on the experimental or computational method used.

Synthetic Strategies for this compound Derivatives

The development of new this compound derivatives with improved pharmacological profiles has been a significant focus of medicinal chemistry. This has led to the exploration of various synthetic strategies, ranging from classical multi-step pathways to more modern and efficient methodologies.

Classical Multi-Step Reaction Pathways

The traditional synthesis of the 1,4-benzodiazepine core structure, first reported by Leo Sternbach, typically involves the reaction of a 2-aminobenzophenone with an amino acid ester hydrochloride in a solvent such as pyridine. This multi-step process, while foundational, often requires harsh reaction conditions and can be limited in the diversity of substituents that can be introduced. Variations of this classical approach have been developed over the years to improve yields and allow for the synthesis of a wider range of analogues.

Transition Metal-Catalyzed Synthetic Methodologies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including benzodiazepines. Catalysts based on metals such as palladium, copper, and rhodium have enabled the development of more efficient and versatile synthetic routes. These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions and with greater functional group tolerance than classical methods. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been employed to introduce a variety of substituents onto the this compound scaffold, facilitating the exploration of structure-activity relationships.

Cascade Reactions and Green Chemistry Approaches

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations in which the product of one reaction is the substrate for the next. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single step, reducing the number of purification steps and the amount of waste generated. In the context of this compound synthesis, cascade reactions have been developed to rapidly assemble the core ring system from simple starting materials.

Furthermore, there is a growing emphasis on the development of "green" synthetic methods that are more environmentally friendly. This includes the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste. The application of green chemistry principles to this compound synthesis is an active area of research.

Development of Fused Ring Systems (e.g., Triazolo- and Imidazobenzodiazepines)

To modify the pharmacological properties of the classical 1,4-benzodiazepine structure, medicinal chemists have explored the fusion of additional heterocyclic rings to the diazepine nucleus. This has led to the development of important subclasses of benzodiazepines, such as the triazolobenzodiazepines (e.g., alprazolam) and imidazobenzodiazepines (e.g., midazolam). The fusion of these rings alters the conformation and electronic properties of the molecule, which can lead to differences in receptor binding affinity, potency, and metabolic stability. For example, the introduction of a triazolo ring can increase the potency and efficacy of the compound.

Rational Design and Lead Optimization in this compound Drug Discovery

The discovery of new this compound-based drugs has evolved from serendipitous findings to a more rational, structure-based approach. Rational drug design involves leveraging the three-dimensional structure of the target receptor, in this case, the GABA-A receptor, to design molecules that will bind with high affinity and selectivity. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how a molecule will interact with the receptor and to identify key structural features that are important for activity. academicjournals.org

Once a "lead" compound with some desired activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable side effects. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. For benzodiazepines, this has involved modifications at various positions of the core structure to fine-tune their activity. For example, the introduction of an electron-withdrawing group, such as a chlorine atom, at the 7-position of the benzene ring was found to significantly increase the anxiolytic activity. chemisgroup.us

Pharmacophore Identification and Molecular Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzodiazepines, pharmacophore models have been instrumental in identifying the key structural motifs required for binding to the GABA-A receptor. These models are developed through the analysis of the structure-activity relationships of a wide range of active and inactive molecules.

Early pharmacophore models for this compound binding site ligands identified several key features, including a proton-accepting group, two proton-donating groups, and a hydrophobic aromatic ring system. More recent and refined models, developed with the aid of computational techniques and a greater understanding of the GABA-A receptor structure, provide a more detailed picture. A widely accepted pharmacophore model for this compound agonists includes:

A hydrogen bond acceptor (HBA): Typically the C2-carbonyl group of the diazepine ring.

A hydrogen bond donor (HBD): Often an N-H group or a suitable substituent.

Two hydrophobic/aromatic regions: Corresponding to the fused benzene ring (A-ring) and the C5-phenyl substituent (C-ring).

A halogen bond donor: The substituent at the 7-position (commonly a chlorine or bromine atom) is crucial for high affinity and interacts with a specific histidine residue in the α-subunit of the GABA-A receptor. youtube.com

Molecular modeling studies, including 3D-QSAR (Quantitative Structure-Activity Relationship) and docking simulations, have further elucidated the binding pocket of benzodiazepines at the interface of the α and γ subunits of the GABA-A receptor. These studies have revealed that the binding site is a well-defined cavity with specific amino acid residues that interact with the different parts of the this compound molecule. For instance, the A-ring is believed to engage in π-stacking interactions with aromatic residues, while the C-ring occupies a hydrophobic pocket. The substituent at the 7-position forms a crucial interaction with a histidine residue (e.g., His101 in the α1 subunit), which is a key determinant of high-affinity binding. youtube.com

The development of these sophisticated pharmacophore models has enabled the virtual screening of large chemical libraries to identify novel scaffolds that can bind to the this compound site, leading to the discovery of new classes of GABA-A receptor modulators. nih.govresearchgate.net

Targeted Synthesis of Subunit-Selective GABA-A Receptor Modulators

The GABA-A receptors are a family of heteropentameric ion channels with a variety of subunit compositions (e.g., α1-6, β1-3, γ1-3). Different subunit combinations exhibit distinct pharmacological properties and are localized in different regions of the brain. This heterogeneity offers the opportunity to develop subunit-selective benzodiazepines with more specific therapeutic actions and fewer side effects. For example, it is generally accepted that the α1 subunit is associated with the sedative effects of benzodiazepines, while the α2 and α3 subunits are linked to their anxiolytic and muscle relaxant properties. The α5 subunit is implicated in learning and memory.

The targeted synthesis of subunit-selective modulators has been a major focus of medicinal chemistry research. Structure-activity relationship studies have identified key structural modifications that can confer selectivity.

α1-Selectivity: Achieving selectivity for the α1 subunit has been a goal for the development of novel hypnotics with a lower potential for abuse and other side effects. Certain structural features, such as the presence of a large substituent at the N1 position of the this compound ring, have been shown to favor α1 selectivity.

α2/α3-Selectivity: Compounds that selectively target the α2 and/or α3 subunits are of great interest for the development of non-sedating anxiolytics. Research has shown that modifications to the C-ring substituent can significantly influence α2/α3 selectivity. For instance, the replacement of the phenyl ring with other heterocyclic rings has yielded compounds with improved selectivity profiles.

α5-Selectivity: Ligands that selectively modulate α5-containing GABA-A receptors are being investigated for their potential to enhance cognitive function. The development of α5-selective inverse agonists, which reduce the activity of these receptors, has been a particularly active area of research. nih.gov Subtle structural changes, such as the introduction of specific substituents on the imidazothis compound scaffold, have been shown to impart significant α5 selectivity. nih.gov

The following interactive table provides a summary of representative this compound analogues and their binding affinities for different GABA-A receptor α-subtypes, illustrating the impact of structural modifications on selectivity.

Hybrid Molecule Design (e.g., this compound-Dihydropyridine Hybrids)

Hybrid molecule design is a drug discovery strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. The aim is to create a new chemical entity with a unique pharmacological profile that may offer advantages over the individual components, such as improved efficacy, reduced side effects, or a multi-target mechanism of action.

An example of this approach in the context of benzodiazepines is the development of this compound-dihydropyridine hybrids. Dihydropyridines are a class of compounds known for their activity as calcium channel blockers. By covalently linking a this compound scaffold to a dihydropyridine ring, researchers have aimed to create hybrid molecules with potential applications in neuroprotection.

One such hybrid, JM-20 (3-ethoxycarbonyl-2-methyl-4-(2-nitrophenyl)-4,11-dihydro-1H-pyrido[2,3-b] nih.govresearchgate.netThis compound), has been investigated for its neuroprotective effects. nih.govnih.gov Studies have shown that this molecule can protect neuronal cells from various insults, suggesting a multi-target mechanism that may involve both GABA-A receptor modulation and effects on mitochondrial function. nih.gov The design of such hybrid molecules represents an innovative approach to developing novel therapeutics for complex neurological disorders.

Compound Names Mentioned in the Article

Preclinical Research Methodologies and Models

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to investigate the direct interactions of benzodiazepines with their primary target, the GABA-A receptor, and the resulting cellular responses.

Ligand Binding Assays for Receptor Affinity and Selectivity

Ligand binding assays are crucial for quantifying the affinity and selectivity of benzodiazepines for GABA-A receptors and their various subtypes. These assays typically involve the use of radiolabeled ligands that bind to the benzodiazepine (B76468) site on the receptor. By incubating cell membranes or tissue homogenates containing GABA-A receptors with a fixed concentration of a radiolabeled ligand and varying concentrations of a competing non-radioactive compound (the this compound of interest), researchers can determine the compound's ability to displace the radiolabeled ligand. The concentration of the non-radioactive ligand required to inhibit 50% of the specific binding of the radioligand (IC50) is a measure of its affinity. brieflands.comresearchgate.net Saturation binding studies, using increasing concentrations of a radiolabeled this compound, can determine the receptor density (Bmax) and the dissociation constant (Kd), which also reflects affinity. brieflands.com

Benzodiazepines bind to a specific site located between the alpha (α) and gamma (γ) subunits of the GABA-A receptor. benthamscience.compharmgkb.org The affinity and efficacy of benzodiazepines can vary significantly depending on the specific α and γ subunits present in the receptor complex. For instance, receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ subunits (typically γ2), are generally sensitive to classical benzodiazepines. frontiersin.orgfrontiersin.org Ligand binding assays using recombinant receptors with defined subunit compositions are essential for understanding this subtype selectivity. pnas.org

An example of data from a radioligand binding assay using [3H]-flumazenil (a this compound antagonist) shows the determination of binding parameters for a compound. In one study, the binding parameters of [3H]-flumazenil to rat cortical membranes were determined by saturation studies, yielding a Bmax of 0.638 ± 0.099 pmol/mg and a Kd of 1.35 ± 0.316 nM. brieflands.com Competition studies with a test compound (compound A) showed an affinity of 1.9 nM, comparable to diazepam (1.53 nM). brieflands.com

LigandReceptor SourceAssay TypeKd (nM)Bmax (pmol/mg)
[3H]-FlumazenilRat cortical membraneSaturation1.35 ± 0.3160.638 ± 0.099
Compound ARat cortical membraneCompetition vs. [3H]-Flumazenil1.9N/A
DiazepamRat cortical membraneCompetition vs. [3H]-Flumazenil1.53N/A

Note: Data is representative and based on findings from a specific study. brieflands.com N/A indicates not applicable for this assay type.

Electrophysiological Recordings (e.g., Patch-Clamp Studies of Chloride Currents)

Electrophysiological techniques, particularly patch-clamp recording, are vital for assessing the functional consequences of this compound binding to GABA-A receptors. These methods directly measure the flow of chloride ions through the receptor channel, which is modulated by GABA and benzodiazepines. cellmicrosystems.comphysiology.org Benzodiazepines, as positive allosteric modulators, enhance the effects of GABA by increasing the frequency of channel opening or the duration of channel opening events, leading to an increase in chloride current. benthamscience.compharmgkb.org

Whole-cell patch-clamp allows for the recording of currents from the entire cell membrane, providing a measure of the total GABA-A receptor-mediated current. pnas.orgplos.org Applications of GABA evoke inward chloride currents (at typical holding potentials). physiology.orgpnas.org The addition of a this compound like diazepam in the presence of GABA leads to a potentiation of this inward current. pnas.org Single-channel recording, using excised membrane patches, provides more detailed information about the behavior of individual GABA-A receptor channels, including their conductance, open probability, and burst kinetics.

Electrophysiological studies using recombinant GABA-A receptors with defined subunit compositions (e.g., α1β2γ2S or α3β2γ2S expressed in HEK293 cells) are used to characterize the functional effects of benzodiazepines on specific receptor subtypes. cellmicrosystems.complos.org These studies can quantify the degree of current potentiation induced by benzodiazepines and compare the effects across different receptor subunit combinations. plos.org

Cellular and Subcellular Studies of GABA-A Receptor Localization and Trafficking

The localization and trafficking of GABA-A receptors within neurons are dynamic processes that influence synaptic inhibition and can be affected by this compound exposure. Cellular and subcellular studies employ techniques such as immunofluorescence microscopy, live-cell imaging, and biochemical fractionation to investigate where GABA-A receptors are located (e.g., synaptic vs. extrasynaptic) and how they are transported to and from the cell surface. nih.govphysiology.orgnih.gov

Studies have shown that GABA-A receptor subunit composition can dictate their subcellular localization. frontiersin.orgnih.govphysiology.org For example, receptors containing the γ2 subunit are often found at synapses, while those with the δ subunit are predominantly extrasynaptic. physiology.org this compound-sensitive receptors typically contain the γ2 subunit along with α1, α2, α3, or α5 subunits and are largely synaptically located, although α5-containing receptors are found both synaptically and extrasynaptically. frontiersin.orgfrontiersin.org

Research using techniques like tagging receptor subunits with fluorescent proteins (e.g., γ2 subunit containing a fluorogen-activating peptide and pH-sensitive green fluorescent protein) allows for live imaging of receptor movement. frontiersin.org Studies investigating the impact of this compound treatment on receptor trafficking have indicated that prolonged exposure can lead to changes in receptor surface expression and internalization, potentially contributing to phenomena like tolerance. frontiersin.orgphysiology.orgirb.hr For instance, diazepam treatment has been shown to enhance the lysosomal targeting of surface GABA-A receptors containing the γ2 subunit and increase their accumulation in vesicular compartments. frontiersin.org This suggests that benzodiazepines can influence the endocytosis and degradation pathways of GABA-A receptors.

Recombinant Receptor Expression Systems for Subunit Characterization

Given the heterogeneity of native GABA-A receptors, which are pentamers assembled from a diverse pool of subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, ρ1-3), recombinant expression systems are invaluable for studying the properties of specific receptor subtypes. cellmicrosystems.com By transfecting cells (e.g., HEK293 cells or Xenopus oocytes) with cDNAs encoding selected GABA-A receptor subunits, researchers can create cells that express homogeneous populations of defined receptor compositions. pnas.orgcellmicrosystems.comirb.hrnih.govplos.org

These recombinant systems allow for the precise characterization of how different subunit combinations influence receptor assembly, ligand binding affinity (including for benzodiazepines), channel kinetics, and modulation by various pharmacological agents. pnas.orgnih.govplos.org For example, expressing α1, β2, and γ2 subunits allows for the study of a common this compound-sensitive receptor subtype. pnas.orgplos.orgplos.org Studies using recombinant receptors have demonstrated that the presence of a γ subunit is generally required for high-affinity this compound binding and modulation. nih.gov Furthermore, the specific α subunit present dictates the pharmacological profile of this compound binding. benthamscience.compharmgkb.org Recombinant expression systems are also used in electrophysiological studies to assess the functional impact of benzodiazepines on chloride currents mediated by specific receptor subtypes. cellmicrosystems.complos.org

Animal Models in this compound Research

Animal models are essential for evaluating the in vivo effects of benzodiazepines on behavior, particularly their anxiolytic and sedative properties, and for investigating the neural circuits involved.

Behavioral Neuroscience Models for Assessing Anxiolytic and Sedative Properties (e.g., Elevated Plus Maze, Open Field Test, Light-Dark Box)

Behavioral tests in rodents are widely used to assess anxiety-like behavior and the effects of anxiolytic compounds like benzodiazepines. These tests are based on the innate exploratory drive of rodents and their aversion to open and brightly lit spaces. conductscience.comspringernature.comnih.govscielo.br Anxiolytic drugs are expected to increase exploration of aversive environments. cpn.or.krnih.govnih.gov

The Elevated Plus Maze (EPM) is a cross-shaped apparatus with two open arms and two enclosed arms, elevated above the floor. frontiersin.orgfrontiersin.orgscielo.br Rodents naturally prefer the enclosed arms due to their aversion to open spaces. scielo.br Anxiolytic compounds, such as benzodiazepines, typically increase the time spent in and entries into the open arms, reflecting reduced anxiety-like behavior. scielo.brfrontiersin.orgscielo.brnih.govnih.govscielo.br However, a phenomenon known as "one-trial tolerance" can occur, where the anxiolytic effect of benzodiazepines is reduced upon re-exposure to the maze. frontiersin.orgscielo.brnih.govnih.gov

The Light-Dark Box (LDB) is a two-compartment box with one dark, enclosed side and one brightly illuminated, open side, connected by an opening. conductscience.comspringernature.comnih.govcpn.or.kr Rodents have an innate aversion to the brightly lit compartment. conductscience.comspringernature.comnih.gov Anxiolytic agents increase the time spent in the light compartment and the number of transitions between the compartments. conductscience.comnih.govcpn.or.kr The LDB is considered a relatively simple and quick test that does not require prior training. nih.govcpn.or.kr Benzodiazepines have consistently shown anxiolytic effects in this model. conductscience.comspringernature.comnih.govcpn.or.krmdpi.com

These behavioral models provide valuable insights into the anxiolytic and sedative potential of benzodiazepines and novel compounds. However, it is important to consider that changes in locomotor activity can confound the interpretation of results in these tests, and researchers often monitor and account for general activity levels. nih.govresearchgate.netbiorxiv.org

Behavioral TestApparatus DescriptionKey Measure(s) of AnxiolysisTypical this compound Effect
Elevated Plus MazeElevated cross with two open and two enclosed arms. frontiersin.orgfrontiersin.orgscielo.brTime in open arms, Entries into open arms. scielo.brfrontiersin.orgscielo.brscielo.brIncreased time in open arms, Increased entries into open arms. scielo.brfrontiersin.orgscielo.brnih.govnih.govscielo.br
Open Field TestNovel, open arena (square or circular). researchgate.netmdpi.comTime in center, Entries into center, Thigmotaxis. researchgate.netmdpi.comresearchgate.netIncreased time in center, Increased entries into center, Reduced thigmotaxis. researchgate.netmdpi.comresearchgate.net
Light-Dark BoxTwo connected compartments: one dark, one illuminated. conductscience.comspringernature.comnih.govcpn.or.krTime in light compartment, Number of transitions. conductscience.comnih.govcpn.or.krIncreased time in light compartment, Increased transitions. conductscience.comnih.govcpn.or.krmdpi.com

Note: This table summarizes typical findings and measures. Specific outcomes can vary depending on experimental parameters.

Models for Investigating Anticonvulsant and Muscle Relaxant Effects

Various animal models are employed to investigate the anticonvulsant and muscle relaxant properties of benzodiazepines. For assessing anticonvulsant activity, commonly used models include those inducing seizures chemically or electrically. The pentylenetetrazol (PTZ) seizure model, which induces acute, generalized clonic seizures, is frequently used in anticonvulsant screening and drug development researchgate.net. Benzodiazepines like diazepam and clonazepam have shown effectiveness against PTZ-induced seizures in rats researchgate.netcambridge.org. The maximal electroshock (MES) test is another classical model, often used to identify drugs acting on sodium channels, though benzodiazepines are generally more potent against PTZ-induced seizures than MES researchgate.netcambridge.org. Studies in mice, including those with genetic modifications, also utilize PTZ-induced seizures to evaluate anticonvulsant actions nih.gov.

Muscle relaxant properties are often evaluated using tests that measure motor coordination and muscle tone in rodents. The rotarod test is a common method where the ability of an animal to remain on a rotating rod is assessed; a decrease in performance can indicate muscle relaxation or motor incoordination ijbcp.comiosrjournals.org. Other tests include the grip strength test and beam walk test ijbcp.com. Studies comparing benzodiazepines like alprazolam and diazepam have used the rotarod method to assess muscle relaxant effects in mice iosrjournals.org. Research on novel this compound derivatives, such as propoxazepam, has also employed the rotarod test to investigate muscle relaxant activity discoveryjournals.org.

Neurochemical Analysis in Vivo (e.g., Microdialysis for Neurotransmitter Release)

In vivo neurochemical analysis, particularly using techniques like microdialysis, plays a significant role in understanding how benzodiazepines affect neurotransmitter systems in the living brain. Microdialysis is a technique that allows for the measurement of extracellular fluid concentrations of neurotransmitters, metabolites, and drugs in specific brain regions of laboratory animals nih.govnih.govingentaconnect.com. This method involves implanting a semi-permeable membrane probe into the brain and perfusing it with artificial cerebrospinal fluid; molecules from the extracellular space diffuse across the membrane and are collected for analysis nih.gov.

Microdialysis has been instrumental in elucidating the neurochemical effects of drugs, including their impact on the synaptic release of neurotransmitters such as GABA, glutamate, dopamine (B1211576), norepinephrine, and serotonin (B10506) nih.govnih.gov. While the primary mechanism of benzodiazepines involves enhancing GABAergic transmission, microdialysis can help investigate both direct and indirect effects on various neurotransmitter systems. For instance, in vivo monitoring has been used to study the role of mesolimbic dopamine in the behavioral effects of benzodiazepines mdpi.com. Despite the utility of microdialysis, it is acknowledged that probe implantation can cause some tissue disruption, and efforts are ongoing to refine the technique acs.org.

Genetic and Transgenic Animal Models for Dissecting Subunit Contributions

Genetic and transgenic animal models, particularly mice with targeted mutations, have been invaluable in dissecting the contributions of specific GABA A receptor subunits to the various pharmacological effects of benzodiazepines. GABA A receptors are pentameric ligand-gated chloride channels composed of different subunits (α, β, γ, δ, ε, π, θ, ρ) nih.govnih.gov. Benzodiazepines bind to a specific site located at the interface of the α and γ subunits, typically α1, α2, α3, or α5 in combination with a γ2 subunit nih.govpnas.org.

Studies using knock-in mice with point mutations in specific GABA A receptor subunits have provided crucial insights. For example, mice with a point mutation rendering the α1 subunit insensitive to benzodiazepines show a significant loss of response to the sedative, amnesic, and anticonvulsant actions of diazepam, while anxiolytic-like behaviors and motor impairment remain similar to wild-type mice jax.org. This suggests that α1-containing GABA A receptors are primarily involved in the sedative and anticonvulsant effects, but not necessarily the anxiolytic or muscle relaxant effects pnas.orgjax.org. Conversely, research with subtype-preferring compounds and transgenic mice suggests that α2 and/or α3 subunits may be more involved in the anxiolytic and muscle relaxant properties pnas.org. Studies in mice with mutations in the γ2 subunit have also been used to investigate the impact on this compound actions, including anticonvulsant effects aesnet.org. These genetic models allow researchers to differentiate the roles of specific receptor subtypes in mediating the diverse effects of benzodiazepines and to explore the potential for developing subtype-selective compounds with improved therapeutic profiles nih.govpnas.org.

Methodological Rigor in Preclinical Studies

Ensuring methodological rigor in preclinical studies is paramount for obtaining reliable and reproducible results. Principles of good experimental design, including randomization, blinding, and appropriate statistical analysis, are essential to minimize bias and increase the validity of findings.

Principles of Randomization and Blinding

Randomization and blinding are critical components of rigorous preclinical study design aimed at reducing bias. Randomization involves the random allocation of experimental subjects to different treatment groups, ensuring that each subject has an equal chance of being assigned to any given group nih.gov. This helps to distribute potential confounding factors evenly among the groups. Blinding, ideally double-blinding, where neither the researchers nor the subjects know which treatment is being administered, helps to prevent conscious or unconscious bias from influencing the outcome measurements nih.gov. While often challenging to implement fully in all preclinical models, efforts to incorporate randomization and blinding protocols are crucial. Some preclinical trials, particularly those designed to provide robust evidence for potential clinical development, explicitly report minimizing biases through randomization and blinding biorxiv.org. Methodological reviews of clinical trials in psychopharmacology highlight the importance of adequate randomization and blinding procedures for the quality and consistency of results plos.org.

Statistical Approaches for Data Analysis in Experimental Pharmacology

Appropriate statistical analysis is necessary to interpret the data generated in preclinical pharmacology studies and to determine the significance of observed effects. Statistical methods are used to compare outcomes between different experimental groups and to assess the variability of the data. Common statistical approaches in experimental pharmacology studies involving benzodiazepines may include t-tests for comparing two groups or analysis of variance (ANOVA) for comparisons among multiple groups ijbcp.comnih.gov. Post hoc tests, such as Tukey's test, may be used following ANOVA to determine which specific group comparisons are statistically significant ijbcp.com.

Detailed reporting of statistical methods, including the tests used, sample sizes, and p-values, is essential for transparency and reproducibility plos.org. While some older studies may have shown variability in statistical reporting, there is a trend towards more rigorous data reporting and the use of appropriate statistical tests in newer research plos.org. The choice of statistical approach depends on the experimental design, the type of data collected, and the specific research question being addressed.

Analytical Chemistry of Benzodiazepines in Biological Matrices

Sample Preparation Techniques for Complex Biological Samples

Sample pretreatment is a fundamental and often the most critical step in the analytical process for biological samples. nih.govmdpi.com Its primary goal is to isolate and concentrate the benzodiazepines from the complex matrix, removing endogenous substances like proteins or fatty acids that could interfere with the analysis. nih.gov Effective sample preparation directly influences the method's limit of detection, repeatability, and reproducibility. nih.gov The main methodologies for preparing biological samples for benzodiazepine (B76468) analysis are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various microextraction techniques. mdpi.com

Solid-phase extraction is a widely used technique based on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the adsorbent). nih.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. nih.gov SPE offers several advantages, including high recovery rates, clean extracts, and the potential for automation, which can significantly increase laboratory efficiency. chromatographyonline.comgilsoncn.com

A variety of stationary phases are available, such as reverse phase, normal phase, and ion exchange, allowing for high selectivity. chromatographyonline.com For this compound analysis, mixed-mode SPE, which combines different retention mechanisms (e.g., hydrophobic and ion-exchange), is frequently employed to extract a broad range of parent drugs and their metabolites. nih.gov In some cases, particularly with urine samples, an initial enzymatic hydrolysis step using β-glucuronidase is performed to cleave conjugated metabolites back to their free forms before extraction. nih.govnyc.govspringernature.com Studies have demonstrated that SPE coupled with liquid chromatography-mass spectrometry (LC-MS) is a highly reliable method for analyzing benzodiazepines in urine, with recovery rates often exceeding 90%. chromatographyonline.com

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The method is commonly used to purify and concentrate samples prior to chromatographic analysis. nih.gov For benzodiazepines, a one-step LLE with a solvent like ethyl acetate (B1210297) can be employed. ovid.com The efficiency of the extraction is dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the solution. researchgate.netmdpi.com

While effective, traditional LLE can be time-consuming and require significant volumes of organic solvents. oup.com However, modern variations such as solid-supported liquid-liquid extraction (LLE) have been developed. In this approach, the aqueous sample is absorbed onto an inert solid support, and the analytes are then eluted with an organic solvent, combining the principles of LLE with the practical advantages of SPE. researchgate.net Another innovative approach is liquid-liquid extraction with low-temperature partitioning (LLE-LTP), which involves freezing the aqueous layer to facilitate the separation of the organic extractant, proving effective for analyzing benzodiazepines in beverage samples. nih.gov

In recent years, miniaturized extraction techniques have gained prominence, driven by the need to reduce solvent consumption, decrease sample volume, and streamline sample preparation. mdpi.comoup.com These methodologies are based on the same principles as SPE and LLE but operate on a much smaller scale. mdpi.com

Dispersive liquid-liquid microextraction (DLLME) is a notable example. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution of fine droplets that maximizes the surface area for rapid analyte transfer. researchgate.netoup.com Other techniques include solid-phase microextraction (SPME) and hollow fiber liquid-phase microextraction (LPME), which have been successfully applied to the analysis of benzodiazepines in urine and blood. mdpi.comoup.com These methods are reliable, sensitive, and suitable for detecting low concentrations of benzodiazepines using minimal sample volumes. nih.gov

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages Typical Recovery (%)
Solid Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample. nih.gov High selectivity, clean extracts, high recovery, easily automated. chromatographyonline.comgilsoncn.com Can be more costly than LLE. researchgate.net 90-100% chromatographyonline.comnih.gov
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. nih.gov Simple, cost-effective. Requires large volumes of organic solvents, can be labor-intensive, may form emulsions. oup.comresearchgate.net 71-103.4% mdpi.comresearchgate.net
Microextraction (e.g., DLLME, SPME) Miniaturized versions of LLE or SPE. mdpi.com Rapid, requires minimal sample and solvent volumes, high enrichment factors. oup.comnih.gov Can be more sensitive to matrix effects, may require more careful optimization. 70-105% nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic methods are employed to separate the extracted benzodiazepines from any remaining interfering compounds and to quantify them. The most common techniques used are high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. nih.govannexpublishers.com

HPLC is frequently considered the technique of choice for this compound analysis. nih.gov A key advantage of HPLC is that it does not expose the analytes to high temperatures, thus avoiding the thermal degradation that some benzodiazepines are susceptible to. nih.gov This thermal stability means that a derivatization step is typically not required, and a simple extraction is sufficient before analysis. nih.gov Detection is often performed using a UV or photodiode array (PDA) detector, with the wavelength for this compound assays generally set between 210 and 350 nm. nih.gov

Ultra-high performance liquid chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 μm) and instrumentation capable of handling much higher pressures than conventional HPLC systems. nih.govscienceopen.com This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.govresearchgate.net For example, a comparative study showed that the analysis of seven benzodiazepines took 40 minutes by HPLC but only 15 minutes by UHPLC. scienceopen.com UHPLC also offers the benefits of reduced solvent consumption and lower injection volumes, making it a more efficient and cost-effective method. nih.govscienceopen.com The coupling of HPLC or UHPLC with mass spectrometry (LC-MS/MS) is the gold standard for both identification and quantification, offering exceptional sensitivity and specificity. nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and reference method for the detection and quantification of benzodiazepines in biological samples due to its high sensitivity and specificity. nih.govindjaerospacemed.com The technique requires that analytes be volatile and thermally stable to be carried through the column by an inert gas. mdpi.com

However, many benzodiazepines and their metabolites are not ideally suited for direct GC analysis because they are thermally labile or not sufficiently volatile. oup.comfishersci.com Therefore, a chemical derivatization step is often necessary prior to analysis. nih.govresearchgate.net Derivatization converts the analytes into more volatile and thermally stable forms. oup.com Silylation is a common derivatization strategy, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) to produce tert-butyldimethylsilyl (TBDMS) derivatives. nih.govresearchgate.net These derivatives are more stable and produce more specific mass fragmentation patterns compared to other silyl (B83357) derivatives. researchgate.net Despite the extra sample preparation step, GC-MS remains a robust and widely used confirmatory technique in forensic toxicology. ovid.com However, care must be taken as some derivatization procedures can produce analytical artifacts; for instance, derivatized demoxepam (B105763) can be misidentified as nordiazepam and oxazepam. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle of Separation Derivatization Required? Key Advantages Typical Run Time
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. Generally no. nih.gov Avoids thermal degradation, simple sample prep. nih.gov ~40 minutes scienceopen.com
UHPLC Same as HPLC but with smaller column particles and higher pressure. nih.gov Generally no. Faster analysis, higher resolution and sensitivity, less solvent consumption than HPLC. nih.govscienceopen.com ~15 minutes scienceopen.com
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Often yes, for thermal stability and volatility. nih.govresearchgate.net High sensitivity and specificity, especially with MS detection. nih.gov ~9-20 minutes indjaerospacemed.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been effectively employed for the determination of benzodiazepines like clonazepam, tetrazepam, midazolam, and diazepam in biological samples. mdpi.com The principle of CE is based on the differential migration of charged particles within a narrow-bore capillary under the influence of a high-voltage electric field. mdpi.com This method allows for the separation of a wide array of molecules, including those that are ionic, polar, nonpolar, chiral, and of varying molar masses. mdpi.com

The versatility of CE is demonstrated by the various electrophoretic techniques available for this compound analysis, such as:

Capillary Zone Electrophoresis (CZE)

Micellar Electrokinetic Capillary Chromatography (MECC)

Capillary Electrochromatography (CEC) mdpi.com

CE offers significant advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net For instance, a method utilizing a low pH volatile electrolyte with a dynamic double coating principle was developed for the fast analysis of benzodiazepines by CE coupled with mass spectrometry (CE-MS). nih.gov In one study, CE was used for the simultaneous determination of eight different benzodiazepines in human serum and hair samples following microwave-assisted extraction. mdpi.com Another application involved the coupling of ultrasound-assisted electromembrane extraction with CE (UA-EME-CE) for the analysis of chlordiazepoxide in human plasma. mdpi.com The successful application of CE to analyze spiked urine samples after solid-phase extraction (SPE) further demonstrates its utility in complex biological matrices. nih.gov

Spectrometric and Detection Methods

Spectrometric techniques are fundamental to the detection and quantification of benzodiazepines, often coupled with chromatographic or electrophoretic separation methods to enhance selectivity and sensitivity.

The coupling of chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), with Mass Spectrometry (MS) is considered a reference method for this compound detection and quantification due to its high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying benzodiazepines in biological media. nih.gov The process typically requires a sample preparation step, which can be extensive, to extract and sometimes derivatize the analytes before injection into the GC system. nih.gov Identification is based on the specific detection of high-mass ions of the substance. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the simultaneous screening and quantification of multiple benzodiazepines and their metabolites in biological fluids like whole blood, urine, and oral fluid. nih.govnih.gov This technique offers excellent sensitivity, allowing for the detection of compounds at therapeutic and sub-therapeutic concentrations from small sample volumes. spectralabsci.com For example, one validated LC-MS/MS method can detect 53 different benzodiazepines, including designer variants, in illicit drug samples. nih.gov Another method allows for the detection of alprazolam down to 6 ng/mL in blood. spectralabsci.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly shorten analysis times, with methods capable of analyzing a panel of 26 benzodiazepines in just 4 minutes. waters.com The sample preparation for LC-MS/MS often involves solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences from the biological matrix. nih.govspectralabsci.com

The following table provides an overview of research findings using LC-MS/MS for this compound analysis.

This compound Panel Matrix Extraction Method Key Findings Reference
53 compounds (including designer benzodiazepines)Illicit Drug SamplesN/ADeveloped a dynamic Multiple Reaction Monitoring (dMRM) method with a total run time of 8.1 minutes. nih.gov
26 traditional and designer benzodiazepinesUrineSolid-Phase Extraction (Oasis MCX µElution Plates)Rapid analysis (4 minutes) with high recoveries and consistent matrix effects. waters.com
13 designer benzodiazepinesPostmortem BloodSolid-Phase ExtractionLinear range of 1-200 ng/mL; LOD of 0.5 ng/mL and LOQ of 1 ng/mL. nih.gov
7 common benzodiazepines and metabolitesUrineAutomated on-line Solid-Phase Extraction (SPE)High-throughput analysis, though interferences were noted for nordiazepam and temazepam on a triple-quadrupole MS system. spectroscopyonline.com

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the determination of benzodiazepines, particularly in pharmaceutical preparations and, in some cases, biological fluids. nih.gov These methods are often based on the formation of a colored or fluorescent product after a chemical reaction.

Spectrophotometry measures the absorption of light by the analyte or a derivative. For example, a method was developed for diazepam, nordiazepam, oxazepam, and chlordiazepoxide based on their acid hydrolysis to form amines, which then react with p-dimethylaminocinnamaldehyde to produce a pink-colored product. ekb.eg This method was linear over a concentration range of 0.5-10 µg/mL. ekb.eg Another approach involves the interaction of benzodiazepines containing an active methylene (B1212753) group (like diazepam and prazepam) with 1,3-dinitrobenzene (B52904) to form a violet-colored complex. ekb.eg

Spectrofluorometry measures the fluorescence emitted by a compound. This technique is generally more selective and has lower detection limits compared to spectrophotometry. nih.gov For instance, a spectrofluorometric method for diazepam, bromazepam, and clonazepam in methanolic potassium hydroxide (B78521) solution yielded detection limits in the nanogram per milliliter (ng/mL) range (e.g., 7.13 ng/mL for diazepam). nih.gov In contrast, the photometric method for the same compounds had detection limits in the microgram per milliliter (µg/mL) range (e.g., 1.27 µg/mL for diazepam). nih.gov

The table below summarizes the performance of these methods for selected benzodiazepines.

Method Compound(s) Linear Range (µg/mL) Detection Limit (µg/mL) Reference
Spectrophotometry Diazepam2.85 - 28.51.27 nih.gov
Bromazepam0.316 - 3.160.08 nih.gov
Clonazepam0.316 - 3.160.13 nih.gov
Spectrofluorometry Diazepam0.03 - 0.340.00713 nih.gov
Bromazepam0.03 - 0.320.00567 nih.gov
Clonazepam0.03 - 0.380.01647 nih.gov

Immunoassays are widely used for the initial, high-throughput screening of benzodiazepines in biological fluids, particularly urine. nih.govresearchgate.net These methods are based on the principle of competitive binding, where the drug present in the sample competes with a labeled drug for a limited number of antibody binding sites. nih.gov They are valued for their speed and simplicity, but positive results typically require confirmation by a more specific method like GC-MS or LC-MS/MS. nih.govsemanticscholar.org

Common types of immunoassays include:

Radioimmunoassay (RIA): This technique uses a radiolabeled antigen (drug). By measuring the radioactivity, the amount of drug in the sample can be determined. nih.govoup.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA uses an enzyme-linked antigen or antibody. The enzyme's reaction with a substrate produces a measurable color change. researchgate.net

Cloned-Enzyme Donor Immunoassay (CEDIA): This homogeneous immunoassay utilizes recombinant DNA technology with fragments of the β-galactosidase enzyme. The drug in the sample competes for antibody binding sites, affecting the reassociation of the enzyme fragments and the subsequent color change. nih.gov

Kinetic Interaction of Microparticles in Solution (KIMS): This is another homogeneous immunoassay method used in commercial screening kits. semanticscholar.org

The performance of different immunoassay kits can vary significantly in terms of sensitivity and cross-reactivity with various benzodiazepines and their metabolites. researchgate.netsemanticscholar.org For example, a study evaluating four commercial kits found that the Microgenics CEDIA high sensitivity assay demonstrated the highest positive screening rate and the highest confirmation rate when compared against GC-MS. semanticscholar.orgscispace.com The cross-reactivity of these assays is a crucial factor, as some may fail to detect certain benzodiazepines, such as lorazepam, at therapeutic concentrations. oup.com

Method Validation Parameters for Quantitative Analysis in Research Settings

For quantitative analysis in a research setting, it is imperative that the analytical method is fully validated to ensure the reliability, reproducibility, and accuracy of the results. The key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. saspublishers.comresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often expressed as percent bias and determined by analyzing samples with known concentrations (e.g., quality control samples). nih.govwaters.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels:

Intra-day precision (repeatability): Precision over a short period of time by the same operator with the same equipment. nih.gov

Inter-day precision (reproducibility): Precision over several days, often including different analysts or equipment. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. saspublishers.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. saspublishers.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. nih.govwaters.com

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.gov

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term room temperature stability). nih.gov

The following table presents typical validation results for an LC-MS/MS method for this compound quantification in blood.

Validation Parameter Typical Acceptance Criteria Example Result (13 Designer Benzodiazepines) Reference
Linearity (r²) > 0.99> 0.99 nih.gov
Accuracy (% Bias) Within ±15-20%±12% nih.gov
Intra-day Precision (% RSD) < 15-20%3-20% nih.gov
Inter-day Precision (% RSD) < 15-20%4-21% nih.gov
Limit of Quantitation (LOQ) Defined and validated1 ng/mL nih.gov
Recovery (%) Consistent and reproducible35-90% nih.gov
Matrix Effect (% RSD) < 15-20%3-20% nih.gov

Emerging Research Directions and Future Perspectives on Benzodiazepine Science

Unraveling Complex Molecular Mechanisms Beyond Direct GABA-A Potentiation

Recent investigations have begun to illuminate the broader biological effects of benzodiazepines, extending beyond their classical interaction with neuronal GABA-A receptors. This emerging research focuses on their interactions with glial cells and their influence on cellular stress pathways, suggesting a more complex mechanism of action than previously understood.

Beyond neurons, benzodiazepine (B76468) research is increasingly focused on glial cells, particularly astrocytes. These cells are now known to be involved in this compound signaling. Peripheral-type this compound receptors (PBRs), now more commonly known as the 18-kDa translocator protein (TSPO), are found predominantly on astrocytes in the brain. miami.edunih.govjneurosci.org Studies have shown that ligands targeting these receptors, such as Ro5-4864, can inhibit the proliferation of astrocytes in culture, an effect that can be partially reversed by a PBR antagonist, PK11195. miami.edunih.gov This suggests a role for these receptors in controlling astroglial growth and response to injury.

Furthermore, astrocytes are crucial for the actions of endozepines, which are endogenous this compound-like peptides derived from the diazepam-binding inhibitor (DBI) protein. nih.gov Research indicates that astrocytes release these endozepines, which then positively modulate synaptic inhibition in specific brain regions like the thalamic reticular nucleus. nih.gov This astrocytic-neuronal signaling pathway is essential for the full effect of these endogenous modulators. The expression of PBR/TSPO on glial cells, particularly astrocytes, can also serve as a biomarker for glial activation and neuroinflammation in various central nervous system pathologies. jneurosci.org

A growing body of evidence suggests that benzodiazepines influence cellular oxidative stress levels, a mechanism that may be separate from their effects on GABA-A receptors. This action appears to be mediated, in part, through the translocator protein (TSPO) located on the outer mitochondrial membrane. researchgate.netvcu.edu Diazepam, for instance, has been reported to offer neuroprotection against oxidative stress. researchgate.net

Recent findings have provided a more detailed molecular explanation for this phenomenon. The protein HsTSPO1 has been shown to possess enzymatic activity that helps regulate the levels of reactive oxygen species (ROS), which can cause cellular damage and inflammation if not controlled. vcu.edu When benzodiazepines like diazepam bind to HsTSPO1, they may inhibit the protein's ability to manage ROS levels. vcu.edu This interaction provides a potential molecular basis for some of the long-term side effects associated with benzodiazepines and links them directly to mitochondrial function and cellular stress regulation. vcu.edu The GABA neurotransmitter system itself is thought to modulate the steady-state level of oxidative stress, and drugs that facilitate GABAergic transmission, like diazepam, may lessen oxidative damage to brain tissue. subr.edu

Advances in Structural Biology of GABA-A Receptors

The precise interaction between benzodiazepines and the GABA-A receptor has long been a subject of intense investigation. Recent technological breakthroughs in structural biology are now providing an unprecedented, high-resolution view of this interaction, resolving long-standing questions and creating a solid framework for the development of new drugs.

The advent of high-resolution cryo-electron microscopy (cryo-EM) has revolutionized the study of complex membrane proteins like the GABA-A receptor. Researchers have successfully determined the structure of the human α1β1γ2S and α1β3γ2 GABA-A receptors, two of the most common subtypes in the brain, at near-atomic resolution (3.1–3.8 Å). nih.govelifesciences.orgcam.ac.ukpnas.org

These cryo-EM structures have provided the first detailed snapshots of the intact receptor embedded in a lipid bilayer, revealing its molecular architecture and the precise binding sites for various ligands. cam.ac.ukpnas.org Crucially, studies have solved the structure of the receptor in complex with the benzodiazepines diazepam and alprazolam. cam.ac.uknih.gov This has elucidated the molecular principles of how these drugs bind at the interface between the α and γ subunits and allosterically modulate the receptor to enhance the effect of GABA. nih.gov These structural insights provide a solid framework for the rational, structure-guided design of novel therapeutic agents with improved specificity and fewer side effects. nih.govelifesciences.orgpnas.org

In concert with structural biology, computational modeling has become an indispensable tool for understanding the dynamic interactions between benzodiazepines and the GABA-A receptor. Using techniques like molecular docking and homology modeling, scientists can simulate and predict how different this compound-based ligands bind within the receptor's pocket. plos.orgresearchgate.net These models are built using existing structural data, such as the cryo-EM structures or structures of homologous proteins. plos.org

Computational studies have been used to generate and test hypotheses about the binding modes of various compounds, including diazepam, imidazobenzodiazepines, and triazolam derivatives. acs.orgnih.govresearchgate.net Research combining computational docking with functional assays has revealed that not all benzodiazepines bind in the same way; different chemical structures may adopt distinct orientations within the binding site. acs.orgnih.govresearchgate.net This finding challenges the idea of a single, common binding mode and suggests that nuanced differences in interaction can be exploited for the structure-guided development of subtype-selective ligands. nih.gov These validated models serve as powerful tools for virtual screening and the design of new modulators with desired pharmacological properties. plos.org

Development of Novel GABA-A Receptor Modulators

The limitations of classical benzodiazepines, such as unwanted sedation and the potential for dependence, have spurred the development of new classes of GABA-A receptor modulators. researchgate.net The goal is to create compounds with greater subtype selectivity and novel pharmacological profiles to achieve more targeted therapeutic effects.

Current research is focused on developing positive allosteric modulators that preferentially target specific GABA-A receptor subtypes. For example, compounds that are selective for receptors containing α2, α3, or α5 subunits are being pursued to separate the anxiolytic effects from the sedative effects primarily mediated by the α1 subunit. nih.govfrontiersin.org Examples of such developmental compounds include KRM-II-81 (α2/3-preferring) and darigabat (α2/3/5-preferring). nih.gov

Beyond subtype selectivity, medicinal chemistry efforts are exploring novel chemical scaffolds. One such example is a series of low molecular weight thioacrylamides, designed to have low penetration of the blood-brain barrier. diabetesjournals.org A candidate from this series, HK-4, strongly potentiated GABA-induced currents on various GABA-A receptor subtypes and showed potential as a peripherally-acting agent for conditions like diabetes. diabetesjournals.org Another innovative approach involves modifying existing this compound structures, such as creating PEGylated benzodiazepines like PI320, an imidazodiazepine derivative developed for inhaled administration to target bronchoconstrictive disorders. acs.org These efforts highlight a move towards creating modulators for specific therapeutic applications beyond the traditional uses of benzodiazepines.

Highly Subtype-Selective Compounds for Targeted Neurobiological Effects

The discovery that the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, is not a single entity but a family of diverse subtypes has opened a new paradigm in drug development. nih.govcambridge.org These subtypes are composed of different protein subunits (e.g., α, β, γ) and their unique combination and distribution throughout the brain are believed to mediate the distinct pharmacological effects of benzodiazepines. nih.govcambridge.org

Research, particularly using transgenic mouse models, has confirmed that specific GABA-A receptor subtypes are associated with distinct clinical effects. cambridge.org For instance, receptors containing the α1 subunit are primarily linked to sedative effects, whereas those containing α2 or α3 subunits are thought to mediate anxiolytic (anti-anxiety) actions. researchgate.net This has spurred the development of subtype-specific ligands that aim to isolate desired therapeutic outcomes from unwanted side effects. nih.govcambridge.org The goal is to create compounds that retain the anxiolytic properties of classical benzodiazepines while being devoid of their sedative, amnesic, and muscle-relaxant effects. cambridge.org

Receptor SubtypeAssociated Pharmacological EffectTherapeutic Goal of Selective Compounds
α1-containing Sedation, Amnesia, AnticonvulsantDevelop compounds with reduced sedative and cognitive-impairing effects.
α2/α3-containing Anxiolysis, Muscle RelaxationDevelop non-sedating anxiolytics and analgesics. tandfonline.com
α5-containing Cognition, Learning, and MemoryDevelop cognitive enhancers (via inverse agonists) or compounds that avoid memory impairment.

Partial Agonists and Inverse Agonists for Modulated Receptor Activity

Beyond subtype selectivity, researchers are exploring the modulation of receptor activity through compounds that are not full agonists.

Partial Agonists: Unlike traditional benzodiazepines which are full agonists that elicit a maximal response at the GABA-A receptor, partial agonists produce a submaximal effect. nih.gov This moderated activity is a key area of investigation, as it may offer a way to fine-tune therapeutic effects and reduce the likelihood of unwanted side effects. nih.gov The pharmacological profiles of partial agonists suggest that they can exploit regional differences in receptor reserve, potentially separating anticonvulsant and anxiolytic effects from sedative properties. nih.gov Compounds such as bretazenil and abecarnil have been developed based on this principle. nih.gov Studies have shown that benzodiazepines can enhance the efficacy of partial agonists, supporting allosteric models of receptor modulation. nih.govjneurosci.org

Inverse Agonists: These ligands bind to the this compound site but produce the opposite effect of agonists; they decrease the frequency of GABA-activated channel opening, thereby reducing GABA's inhibitory effect and increasing neuronal excitability. wikipedia.orgacs.orgpatsnap.com While full inverse agonists like DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) can be proconvulsant and anxiogenic, there is significant interest in developing partial inverse agonists, particularly those selective for the α5-GABA-A receptor subtype. acs.org Such compounds are being investigated for their potential as cognitive enhancers. acs.orgpatsnap.com

Repurposing and Novel Applications of this compound Scaffolds

The unique chemical structure of the this compound molecule, often described as a "privileged scaffold," is being leveraged for applications far beyond its traditional role in neuroscience. researchgate.net This involves repurposing the core structure to design new molecules for non-traditional therapeutic areas. dur.ac.uknih.gov

Investigation in Non-Traditional Therapeutic Areas

Anti-Cancer: A growing body of research highlights the potential of the 1,4-benzodiazepine structure as a basis for anticancer agents. nih.gov The interest in this area stems from the scaffold's ability to mimic peptide linkages. nih.gov Several mechanisms are under investigation, including binding to the peripheral-type this compound receptor (PBR), inhibition of tubulin polymerization leading to mitotic failure, and acting as DNA minor-groove binding agents. tandfonline.comaacrjournals.org Pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), for example, are a class of compounds that bind to specific DNA sequences. nih.gov PBD dimers, which can cross-link DNA strands, have shown a dramatic increase in cytotoxicity, leading to the development of agents like SJG-136, which has entered clinical trials. nih.gov

Anti-Infective: The this compound scaffold is being explored for the development of new antibacterial and antifungal agents. dur.ac.uk Novel 1,5-benzodiazepine derivatives have demonstrated considerable potency against a range of microbes, including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and the fungus Cryptococcus neoformans. nih.govresearchgate.net In some studies, newly synthesized compounds exhibited antifungal activity significantly more potent than reference drugs. nih.gov This research offers a promising avenue for addressing the challenge of antimicrobial resistance.

Neuroprotection in Ischemic Injury: Preclinical studies have demonstrated a neuroprotective role for benzodiazepines in the context of ischemic brain injury. In studies using gerbils, treatment with diazepam after transient cerebral ischemia was shown to fully protect CA1 hippocampal pyramidal neurons from degeneration. nih.govresearchgate.net The mechanism involves preventing DNA fragmentation associated with cell death. nih.gov While the partial agonist imidazenil also showed some neuroprotective effects, it was found to be less efficacious than diazepam. nih.govresearchgate.net These findings suggest a potential application for this compound-based compounds in mitigating neuronal damage following events like stroke.

Therapeutic AreaInvestigated Mechanism/TargetExample Compounds/Derivatives
Anti-Cancer DNA minor-groove binding, Tubulin polymerization inhibition, PBR bindingPyrrolobenzodiazepines (e.g., SJG-136) nih.gov, Novel 1,4-benzodiazepine derivatives nih.govaacrjournals.org
Anti-Infective Disruption of microbial cell processes1,5-Benzodiazepine derivatives nih.govresearchgate.net
Neuroprotection Prevention of neuronal death and DNA fragmentation post-ischemiaDiazepam, Imidazenil nih.govresearchgate.net

Integration of Systems Neuroscience Approaches

To fully understand how benzodiazepines exert their effects, research is moving from the molecular to the circuit level. This involves using sophisticated tools to observe and manipulate neural pathways in real time.

Advanced Neuroimaging in Preclinical Models for Circuit-Level Understanding

Positron Emission Tomography (PET) is a critical tool for studying the GABAergic system in vivo. nih.gov By using radiolabeled ligands that bind to the this compound site of the GABA-A receptor, researchers can visualize and quantify receptor density and distribution in the brain. nih.gov One of the most well-established PET radioligands is [11C]flumazenil, a receptor antagonist. nih.govoup.com The development of such imaging agents has been crucial for understanding the role of the GABA-A receptor in various neurological and psychiatric disorders in preclinical models. nih.gov This technology allows scientists to observe how disease states might alter receptor availability and how this compound occupancy at these receptors correlates with behavioral and physiological effects, providing a deeper, circuit-level understanding. oup.com

Optogenetic and Chemogenetic Tools for Dissecting Neuronal Pathways

Optogenetics and chemogenetics represent a revolutionary leap in neuroscience research, offering unprecedented control over specific neuron populations. nih.gov

Optogenetics: This technique involves genetically modifying neurons to express light-sensitive proteins, allowing researchers to activate or inhibit them with high temporal and spatial precision using light. nih.gov For example, scientists have engineered a light-regulated GABA-A receptor (LiGABAR) by attaching a photoswitchable molecule to a mutant receptor. nih.govnih.gov This allows for the reversible photocontrol of inhibitory currents and neuronal excitation, providing a powerful method to investigate the function of specific GABAergic circuits modulated by benzodiazepines. nih.gov

Chemogenetics: This approach utilizes engineered receptors that are activated only by specific, otherwise inert molecules (e.g., Designer Receptors Exclusively Activated by Designer Drugs or DREADDs). By expressing these receptors in specific cell types, researchers can remotely control the activity of neuronal pathways implicated in the actions of benzodiazepines over longer timescales than is typically feasible with optogenetics.

These systems-level approaches are essential for moving beyond the study of single receptors and understanding how benzodiazepines modulate the complex interplay of neural circuits that govern behavior, cognition, and mood. nih.gov

Methodological Innovations in this compound Research

The landscape of this compound science is continually evolving, driven by sophisticated methodological innovations. These advancements are refining our understanding of this compound chemistry, pharmacology, and neurobiology. Cutting-edge techniques in analytical chemistry, neuroimaging, and computational modeling are enabling researchers to investigate these compounds with unprecedented precision and detail.

Analytical Chemistry Advancements

The proliferation of designer benzodiazepines necessitates the development of robust and sensitive analytical methods for their detection and characterization. Modern analytical chemistry provides powerful tools to identify and quantify these compounds in various matrices.

Chromatography and Mass Spectrometry:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) remain cornerstone techniques for this compound analysis. nih.govnih.gov However, recent innovations have significantly enhanced their capabilities.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique has become indispensable for the comprehensive screening of novel psychoactive substances, including a wide array of designer benzodiazepines. nih.gov LC-HRMS methods can detect dozens of benzodiazepines in a single run, offering high resolution and mass accuracy to distinguish between compounds with similar structures. nih.gov For instance, a method developed for analyzing 28 designer benzodiazepines in urine utilizes a full scan for initial screening and a parallel reaction monitoring mode for confirmation, achieving lower quantification limits between 5 and 50 ng/mL. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This approach provides even faster and more efficient separation. One validated UHPLC-MS/MS method can analyze a panel of 26 traditional and designer benzodiazepines in under four minutes. news-medical.netlcms.cz This rapidity is crucial for high-throughput screening in clinical and forensic toxicology. news-medical.netlcms.cz

These advanced chromatographic methods are often paired with innovative sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to purify and concentrate samples, ensuring high recovery and accuracy. nih.govchromatographyonline.com

TechniqueKey FeaturesApplication ExampleReference
LC-HRMSHigh resolution and mass accuracy; comprehensive screening.Screening and confirmation of 28 designer benzodiazepines in urine. nih.gov
UHPLC-MS/MSRapid analysis time (e.g., &lt;4 minutes); high sensitivity.Quantification of a panel of 26 benzodiazepines. news-medical.netlcms.cz
Automated SPE-MS/MSAutomated online sample preparation; high throughput.Analysis of 7 common benzodiazepines and metabolites in urine. chromatographyonline.com
Electrochemical MethodsSensitive detection based on electrochemical behavior; minimal sample pretreatment.Determination of alprazolam, diazepam, clonazepam, etc., using differential pulse voltammetry. mdpi.com

Electrochemical Sensors:

Beyond chromatography, electrochemical methods are emerging as a sensitive and rapid alternative for this compound detection. mdpi.com Techniques such as differential pulse voltammetry can determine the presence of specific benzodiazepines with minimal sample preparation, offering a different analytical approach to complement traditional methods. nih.govmdpi.com

Neuroimaging of this compound Receptors

In vivo neuroimaging techniques, particularly Positron Emission Tomography (PET), have revolutionized the study of this compound receptors—primarily the γ-aminobutyric acid type A (GABA-A) receptor—in the living human brain. snmjournals.org These methods allow for the visualization and quantification of receptor distribution and density, providing critical insights into brain function. snmjournals.org

The innovation in this field is largely driven by the development of novel radioligands, which are radioactive molecules that bind specifically to the target receptor.

Established Antagonist Radioligands: The most well-characterized and widely used PET tracers for the GABA-A receptor are [11C]flumazenil and [18F]flumazenil. nih.govsnmjournals.org As antagonists, they bind to the this compound site without activating the receptor, allowing for stable and quantifiable imaging of receptor density. snmjournals.orgnih.gov Single-photon emission computed tomography (SPECT) also contributes to this field with tracers like [123I]-iomazenil. radiologykey.com

Novel Agonist Radioligands: A significant advancement is the development of agonist radioligands, such as [11C]RO6899880. snmjournals.org Unlike antagonists, the binding of agonists is more sensitive to local concentrations of the endogenous neurotransmitter GABA. snmjournals.org This property allows researchers to not only map receptor density but also to potentially probe the functional state of the GABAergic system and measure changes in synaptic GABA levels. nih.govsnmjournals.org

Targeting Transporters and Subtypes: Research is expanding to develop tracers for other components of the GABAergic system. Novel radioligands like [18F]GATT-34 and [18F]GAT-44 are being developed to image the GABA transporter-1 (GAT-1), which has historically been a difficult target due to the limited brain permeability of available compounds. snmjournals.org Furthermore, efforts are underway to create ligands that can selectively target different GABA-A receptor subtypes, which would enable a more nuanced understanding of their specific roles in the brain. nih.govresearchgate.net Imaging of the peripheral this compound receptor (PBR), now known as the translocator protein (TSPO), using ligands like [11C]PK11195, is also a key area of research, particularly for studying neuroinflammation. nih.gov

RadioligandTargetLigand TypeSignificanceReference
[11C]flumazenil / [18F]flumazenilGABA-A Receptor (this compound Site)AntagonistMost widely used for quantifying receptor density. nih.govsnmjournals.org
[11C]RO6899880GABA-A Receptor (this compound Site)AgonistPromising novel tracer with high sensitivity to endogenous GABA levels. snmjournals.org
[18F]GAT-44GABA Transporter-1 (GAT-1)InhibitorFirst successful brain-penetrant radioligand for imaging GAT-1 in non-human primates. snmjournals.org
[11C]PK11195Translocator Protein (TSPO/PBR)LigandUsed to image glial activation and neuroinflammation. nih.gov

Computational and Synthetic Methodologies

The discovery and development of new this compound-based molecules are increasingly being accelerated by computational and advanced synthetic methods.

In Silico Research:

Computational modeling provides a powerful platform for predicting the properties of new chemical entities and understanding their interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. mdpi.com In this compound research, QSAR is used to predict the binding affinity of newly identified designer benzodiazepines to the GABA-A receptor, helping to assess their potential potency before they are synthesized and tested in a lab. mdpi.comkcl.ac.uk

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, providing insights into the specific interactions that stabilize the complex. researchgate.netnih.gov This information is used to build pharmacophore models, which are abstract representations of the key molecular features necessary for biological activity. These models are then used to screen large virtual libraries of compounds to identify new potential positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com This integrated in silico screening workflow significantly streamlines the initial stages of drug discovery. nih.gov

Synthetic Chemistry Innovations:

The ability to synthesize novel this compound structures is fundamental to exploring their chemical space and developing new therapeutic agents. Modern organic chemistry has yielded numerous efficient protocols for creating functionalized benzodiazepines. nih.govresearchgate.net Research focuses on developing mild and high-yielding reactions, including multicomponent reactions where several reactants are combined in a single step to create complex products. nih.gov The use of novel catalysts, such as H-MCM-22, allows these reactions to proceed efficiently under ambient conditions. researchgate.net These synthetic advancements enable the creation of diverse libraries of this compound analogs for biological screening. nih.govsemanticscholar.org

Q & A

Q. What analytical methodologies enable non-destructive classification of benzodiazepines in forensic samples?

Methodological Answer : Attenuated total reflection-surface enhanced infrared spectroscopy (ATR-SEIRAS) combined with chemometric models (e.g., Fisher discriminant analysis [FDA] and multilayer perceptron neural networks [MLPNN]) provides high accuracy for classifying benzodiazepines. For example, spectral fusion datasets achieved 100% classification accuracy in distinguishing eight benzodiazepine sedatives. Researchers should optimize spectral preprocessing (e.g., first-derivative transformations) and validate models with diverse sample sets to ensure reproducibility .

Dataset Type FDA Model AccuracyMLPNN Model Accuracy
Original Spectra92.6%88.9%
First-Derivative Spectra96.3%96.3%
Spectral Fusion100%97.5%

Q. How can epidemiological methods be applied to study pediatric this compound exposure trends?

Methodological Answer : Retrospective analyses using the National Poison Data System (NPDS) and U.S. Census Bureau data enable tracking of exposure rates. Chi-square tests can identify statistically significant trends (e.g., a 54% increase in pediatric this compound exposures from 2000–2015). Researchers must adjust for confounding variables, such as prescription practices and regional healthcare policies, to ensure validity .

Q. What validated tools assess this compound dependence in clinical research?

Methodological Answer : Structured questionnaires like the This compound Dependence Self Report Questionnaire use behavior-specific questions (e.g., “Do you think about the medication at times other than when you take it?”) to reduce diagnostic bias. Grounded theory and reflexive thematic analysis enhance qualitative insights, particularly in longitudinal studies evaluating withdrawal protocols .

Advanced Research Questions

Q. What critical gaps exist in long-term efficacy and safety studies of benzodiazepines?

Methodological Answer : Current evidence lacks robust 1-year longitudinal studies on efficacy, adverse effects (e.g., cognitive decline), and physiologic dependence mechanisms. Cochrane reviews emphasize the need for high-quality randomized controlled trials (RCTs) comparing benzodiazepines to placebo or non-pharmacologic interventions in conditions like catatonia. Researchers should prioritize double-blinding, standardized dosing, and biomarker monitoring (e.g., GABA receptor activity) .

Q. How can experimental designs address interactions between benzodiazepines and other CNS depressants (e.g., buprenorphine)?

Methodological Answer : Preclinical models should integrate pharmacokinetic/pharmacodynamic (PK/PD) analyses to assess synergistic risks (e.g., respiratory depression). Human studies require adherence to ethical guidelines, including informed consent protocols and real-time adverse event reporting. Cross-disciplinary panels (e.g., AHRQ experts) recommend dose-titration frameworks and post-market surveillance to validate safety hypotheses .

Q. What novel spectroscopic or computational methods improve this compound metabolite detection in toxicology?

Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with stable isotope-labeled internal standards (e.g., alpha-Hydroxyalprazolam-d₅) enhances quantification accuracy in urinary metabolite studies. Wavelet denoising and parametric imaging techniques (e.g., wavelet analysis of PET data) optimize spatial resolution for receptor-binding studies. Method validation should include sensitivity/specificity thresholds and cross-laboratory reproducibility checks .

Methodological Frameworks for Research Design

  • PICO Framework : Define populations (e.g., older adults), interventions (e.g., tapering protocols), comparators (e.g., SSRIs), and outcomes (e.g., withdrawal symptom severity) to structure hypothesis-driven studies .
  • FINER Criteria : Ensure questions are feasible (e.g., access to poison center data), novel (e.g., unexplored genetic susceptibility factors), and ethically compliant (e.g., anonymized patient data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.